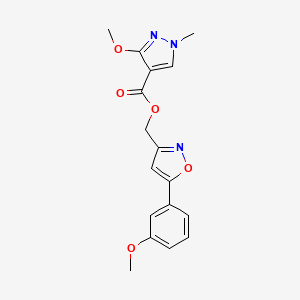

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3-methoxy-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-20-9-14(16(18-20)23-3)17(21)24-10-12-8-15(25-19-12)11-5-4-6-13(7-11)22-2/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBWDQKDYDDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)OCC2=NOC(=C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the isoxazole ring through a cycloaddition reaction of nitrile oxides with alkenes or alkynes . The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts such as copper(I) or ruthenium(II) for cycloaddition reactions , and careful control of temperature and solvent conditions to ensure efficient cyclization and condensation steps.

Chemical Reactions Analysis

Types of Reactions

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

- Planarity and Dihedral Angles: The pyrazole ring in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is nearly planar, with dihedral angles of 73.67° and 45.99° relative to adjacent phenyl rings . In contrast, thiazole-pyrazole hybrids () exhibit perpendicular orientations of fluorophenyl groups, suggesting that the target compound’s methoxyphenyl-isoxazole moiety may adopt intermediate conformations, balancing planarity and steric effects.

- Crystal Packing : Weak C–H···π interactions stabilize related pyrazole derivatives . The target compound’s methoxy groups could introduce additional hydrogen-bonding sites, influencing crystallization behavior and stability.

Data Tables

Table 1: Structural Comparison of Key Analogues

Biological Activity

The compound (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is a novel derivative belonging to the isoxazole and pyrazole classes, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural features:

- IUPAC Name : (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

- Molecular Formula : CHNO

The presence of methoxy groups and the isoxazole and pyrazole rings are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with isoxazole and pyrazole moieties exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives possess potent anticancer properties. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and others. The IC values for these compounds often fall within the micromolar range, indicating their potential as anticancer agents .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

- Antimicrobial Properties : The compound's structural analogs have shown efficacy against a variety of microbial strains, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .

The biological activities of (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : Many isoxazole and pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDACs) .

- Cell Cycle Modulation : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. Studies have shown that specific derivatives can trigger apoptotic pathways through mitochondrial dysfunction .

Case Studies

Several studies highlight the biological activity of similar compounds:

Comparative Analysis

When comparing (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate with other pyrazole derivatives, it stands out due to its unique methoxy substitutions which enhance its solubility and bioavailability, potentially leading to improved therapeutic outcomes.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclization | NaH, DMSO, 80°C | 72 | 95 | |

| Esterification | K₂CO₃, DMF, RT | 65 | 90 |

Basic: What analytical techniques are critical for structural validation?

Answer:

A combination of spectroscopic and crystallographic methods ensures accuracy:

- NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.8 ppm for OCH₃) and pyrazole/isoxazole protons .

- X-ray crystallography : Confirms spatial arrangement, as demonstrated for analogous pyrazole-carboxylates .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 371.1) .

Basic: How is the compound evaluated for biological activity in preclinical studies?

Answer:

- In vitro assays : Enzyme inhibition (e.g., COX-2) or cytotoxicity screening (e.g., MTT assay) using cancer cell lines .

- Structure-activity relationships (SAR) : Modifying the methoxy or methyl groups on the pyrazole/isoxazole rings alters potency .

- Controls : Reference compounds like celecoxib (for COX-2) validate assay reliability .

Advanced: How can molecular docking guide the design of derivatives with enhanced target affinity?

Answer:

- Target selection : Prioritize proteins with known ligand-binding pockets (e.g., kinases, COX-2) .

- Software : Use AutoDock Vina or Schrödinger Suite for docking. achieved a docking score of −9.2 kcal/mol for a similar compound against COX-2 .

- Validation : Compare docking poses with crystallographic data to refine force field parameters .

Advanced: What strategies resolve contradictions in synthetic yields reported across studies?

Answer:

- Variable analysis : Test factors like solvent polarity (e.g., DMSO vs. DMF), catalyst loading, and temperature gradients .

- Case study : reports 65% yield at RT, while achieves 72% at 80°C, suggesting thermal activation improves kinetics .

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables .

Advanced: How does environmental persistence of this compound impact ecotoxicology studies?

Answer:

- Fate studies : Track hydrolysis (pH-dependent), photodegradation, and biodegradation using LC-MS .

- Model systems : Aquatic organisms (e.g., Daphnia magna) assess acute toxicity (EC₅₀). outlines protocols for abiotic/biotic transformation studies .

Advanced: What are the stability and handling protocols to prevent decomposition?

Answer:

- Storage : −20°C under inert gas (N₂/Ar) to avoid hydrolysis of the ester group .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃), which degrade the isoxazole ring .

- Monitoring : Regular HPLC checks for degradation products (e.g., free carboxylic acid) .

Q. Table 2: Stability Data

| Condition | Degradation (%) | Time (Days) | Source |

|---|---|---|---|

| 25°C, air | 15 | 30 | |

| −20°C, N₂ | <2 | 30 |

Advanced: How can computational modeling predict metabolite formation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.